Bis(4-butylbenzoyl) Peroxide

Description

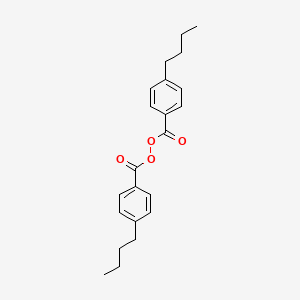

Bis(4-butylbenzoyl) peroxide is a diacyl peroxide derivative characterized by two 4-butylbenzoyl groups linked via a peroxide (–O–O–) bond. Structurally, it belongs to the class of aromatic diacyl peroxides, which are widely used as initiators in polymerization reactions and oxidative processes due to their ability to generate radicals upon thermal or photolytic decomposition.

Properties

Molecular Formula |

C22H26O4 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

(4-butylbenzoyl) 4-butylbenzenecarboperoxoate |

InChI |

InChI=1S/C22H26O4/c1-3-5-7-17-9-13-19(14-10-17)21(23)25-26-22(24)20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3 |

InChI Key |

CNBAKUOWAYLJDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-butylbenzoyl) Peroxide typically involves the reaction of 4-butylbenzoic acid with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired peroxide compound.

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of reactants and catalysts, along with efficient mixing and temperature control to optimize yield and purity. The final product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: Bis(4-butylbenzoyl) Peroxide undergoes various chemical reactions, including:

Oxidation: The compound can oxidize organic substrates, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.

Reduction: Under specific conditions, it can be reduced to form 4-butylbenzoic acid.

Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products:

Oxidation: Alcohols, ketones, carboxylic acids.

Reduction: 4-butylbenzoic acid.

Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

Bis(4-butylbenzoyl) Peroxide has a wide range of applications in scientific research:

Chemistry: Used as an initiator for radical polymerization reactions, aiding in the synthesis of polymers and copolymers.

Biology: Employed in the study of oxidative stress and its effects on biological systems.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the production of plastics, rubbers, and other polymeric materials due to its cross-linking properties.

Mechanism of Action

The mechanism of action of Bis(4-butylbenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond, resulting in the formation of free radicals. These radicals can initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The compound’s effectiveness is attributed to its ability to generate a high concentration of free radicals under controlled conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Bis(4-butylbenzoyl) peroxide with structurally related diacyl peroxides:

Decomposition Kinetics and Radical Stability

- This compound : The bulky 4-butyl group likely reduces the rate constant of decomposition (kₐ) compared to BPO, as steric hindrance impedes homolytic cleavage of the –O–O– bond. This may result in a longer half-life (t₁/₂), similar to fluorinated diacyl peroxides, where structural bulk correlates with lower kₐ .

- Di-(4-chlorobenzoyl) peroxide : The electron-withdrawing Cl substituent increases electrophilicity, accelerating radical generation. This contrasts with the 4-butyl derivative, where steric effects dominate over electronic effects .

Reactivity in Oxidation Reactions

Substituted diacyl peroxides, including 4,4'-dichloro- and dinitrobenzoyl peroxides, exhibit similar selectivities in side-chain oxidation of alkylaromatic compounds, suggesting a common radical-mediated mechanism . However, the 4-butyl substituent’s steric bulk in this compound may reduce diffusion-controlled reaction rates compared to smaller analogs like BPO.

Q & A

Q. What are the critical safety protocols for handling Bis(4-butylbenzoyl) Peroxide in laboratory settings?

this compound, as an organic peroxide, requires stringent safety measures. Key protocols include:

- Storage : Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong acids, bases, or reducing agents) to prevent decomposition or accidental ignition .

- Personal Protective Equipment (PPE) : Use chemically resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is mandatory during powder handling to avoid inhalation .

- Spill Management : Neutralize small spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent uncontrolled reactions .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

Synthesis optimization involves:

- Reaction Temperature Control : Maintain temperatures below 50°C to reduce thermal decomposition. Use jacketed reactors with precise temperature monitoring .

- Stoichiometric Precision : Ensure exact molar ratios of 4-butylbenzoyl chloride and peroxide precursors to avoid unreacted intermediates.

- Catalyst Screening : Test catalysts like sodium bicarbonate or tertiary amines to enhance reaction efficiency. Monitor purity via HPLC (High-Performance Liquid Chromatography) .

Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures?

- HPLC with UV Detection : Use a C18 column and mobile phase (e.g., acetonitrile/water 70:30) for baseline separation. Calibrate against certified reference standards .

- Titration Methods : Iodometric titration quantifies active oxygen content but requires validation against spectroscopic methods due to potential interference from byproducts .

Advanced Research Questions

Q. How can factorial design be applied to study the effects of multiple variables on this compound stability?

A 2<sup>k</sup> factorial design (where k = variables) evaluates factors like temperature, humidity, and light exposure:

- Factor Selection : Prioritize variables with highest impact (e.g., temperature > humidity > light) based on preliminary thermogravimetric analysis (TGA) .

- Response Surface Methodology (RSM) : Model degradation kinetics (e.g., Arrhenius equation) to predict shelf-life under varying conditions .

- Data Interpretation : Use ANOVA to identify statistically significant interactions (e.g., temperature-humidity synergy accelerating decomposition) .

Q. What computational tools can predict the reactivity of this compound in radical-initiated polymerization systems?

- Molecular Dynamics (MD) Simulations : Simulate peroxide bond dissociation energies (BDEs) using software like Gaussian or ORCA. Compare results with experimental DSC (Differential Scanning Calorimetry) data .

- Density Functional Theory (DFT) : Calculate transition states for radical formation pathways. Validate predictions via electron paramagnetic resonance (EPR) spectroscopy .

Q. How can researchers resolve contradictions in reported thermal decomposition kinetics of this compound?

Contradictions often arise from methodological differences. Mitigation strategies include:

- Standardized Testing Protocols : Adopt ISO 11357 for DSC analysis to ensure consistent heating rates (e.g., 10°C/min) and sample masses .

- Cross-Validation : Compare kinetic parameters (e.g., activation energy) derived from isoconversional methods (e.g., Friedman vs. Kissinger-Akahira-Sunose) .

- Controlled Atmosphere Studies : Conduct decomposition experiments under inert (N2) vs. oxidative (O2) conditions to isolate environmental effects .

Methodological Guidance Tables

Q. Table 1: Comparison of Analytical Methods for this compound

| Method | Sensitivity (ppm) | Precision (% RSD) | Limitations | Reference |

|---|---|---|---|---|

| HPLC-UV | 0.5 | 1.2 | Interference from esters | |

| Iodometric Titration | 10 | 2.5 | Requires inert atmosphere | |

| FTIR | 50 | 3.8 | Overlapping carbonyl peaks |

Q. Table 2: Key Parameters for Thermal Stability Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.